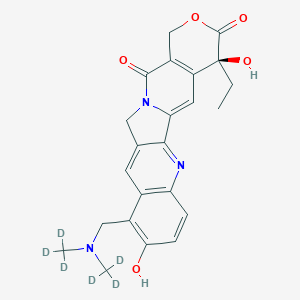

Topotecan-d6

Overview

Description

Topotecan-d6 is a deuterium-labeled derivative of topotecan, a chemotherapeutic agent used primarily in the treatment of ovarian cancer, small cell lung cancer, and cervical cancer. Topotecan is a semi-synthetic analog of camptothecin, a natural alkaloid derived from the Camptotheca acuminata tree. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and as an internal standard in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Topotecan-d6 involves the incorporation of deuterium atoms into the topotecan molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process begins with the synthesis of topotecan, followed by the introduction of deuterium atoms using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The final product is subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Topotecan-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.

Scientific Research Applications

Analytical Applications

Internal Standard for Quantification:

Topotecan-d6 serves as an internal standard in analytical chemistry, particularly for the quantification of topotecan in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium enhances the sensitivity and accuracy of these analytical methods, making it easier to distinguish between topotecan and its metabolites in complex biological matrices .

Pharmacokinetic Studies

Improving Drug Delivery:

Research has indicated that inhalation delivery of topotecan significantly improves its pharmacokinetic profile compared to intravenous administration. This method allows for targeted delivery to lung tumors, enhancing local concentrations while minimizing systemic exposure and associated toxicities. Studies have shown that inhaled topotecan can achieve higher efficacy against lung tumors with reduced hematological toxicity . The application of this compound in these studies aids in understanding the drug's distribution and metabolism within the body.

Cancer Research

Mechanistic Studies:

this compound is utilized in cancer research to investigate the mechanisms of action of topoisomerase inhibitors. By using deuterated compounds, researchers can trace metabolic pathways and elucidate how these drugs induce apoptosis in cancer cells. For instance, studies on dual topoisomerase inhibitors like P8-D6 have demonstrated enhanced cytotoxic effects against ovarian cancer cells, surpassing traditional therapies like cisplatin . The use of this compound allows for a clearer understanding of drug interactions and cellular responses.

Drug Development

Formulation and Stability Testing:

In drug development, this compound can be employed to assess the stability and formulation characteristics of new drug candidates that are based on topoisomerase inhibition. Its stable isotopic nature helps in evaluating degradation pathways under various conditions, contributing to the design of more effective therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

Topotecan-d6, like topotecan, exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA by inducing reversible single-strand breaks. This compound stabilizes the cleavable complex formed between topoisomerase I and DNA, preventing the religation of the cleaved DNA strand. This results in the accumulation of single-strand breaks, leading to double-strand breaks and ultimately cell death. The primary molecular targets are the DNA-topoisomerase I complexes, and the pathways involved include the DNA damage response and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

Topotecan: The non-deuterated form of Topotecan-d6, used in similar therapeutic applications.

Irinotecan: Another topoisomerase I inhibitor, used primarily in the treatment of colorectal cancer.

Camptothecin: The natural alkaloid from which topotecan is derived, with similar mechanisms of action but higher toxicity.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies and mass spectrometry. The deuterium atoms make it easier to trace and quantify the compound in biological samples, offering more accurate and reliable data compared to its non-deuterated counterparts.

Biological Activity

Topotecan-d6 is a deuterated derivative of the established chemotherapeutic agent topotecan, primarily known for its role as a topoisomerase I inhibitor. This article explores the biological activity of this compound, focusing on its efficacy in cancer treatment, mechanisms of action, and comparative studies with other agents.

Topotecan functions by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, topotecan prevents DNA re-ligation, leading to DNA damage and subsequent apoptosis in cancer cells. The deuteration in this compound may enhance its pharmacokinetic properties and stability, potentially improving its therapeutic index.

2.1 In Vitro Studies

In various studies, this compound has demonstrated significant cytotoxic effects against several cancer cell lines:

- Breast Cancer : In MCF-7 breast cancer cells, this compound exhibited an IC50 value of 13 nM, indicating potent activity compared to standard treatments .

- Prostate Cancer : In DU145 prostate cancer cells, the IC50 was reported at 2 nM, showcasing its effectiveness .

- Ovarian Cancer : A dual topoisomerase inhibitor P8-D6 (related to Topotecan) showed enhanced apoptosis rates in ovarian cancer cells compared to traditional agents like cisplatin and etoposide .

| Cell Line | IC50 (nM) | Comparison Drug | IC50 (nM) |

|---|---|---|---|

| MCF-7 | 13 | Cisplatin | 23.55 |

| DU145 | 2 | Etoposide | 1.39 |

| Ovarian Cancer | - | P8-D6 | 4 (approx.) |

2.2 In Vivo Studies

Research indicates that inhalation delivery of topotecan (and by extension, this compound) significantly improves drug exposure and efficacy against lung tumors. For instance, a study found that inhaled topotecan reduced tumor burden by up to 88% in animal models compared to intravenous administration .

3. Comparative Studies with Other Chemotherapeutics

This compound has been compared with other chemotherapeutic agents in terms of efficacy and safety profiles:

- Cisplatin : While both are effective, this compound showed lower toxicity levels in non-cancerous cells, suggesting a more favorable therapeutic window .

- Etoposide : In head-to-head comparisons, this compound demonstrated superior apoptotic effects and anti-proliferative activity across multiple cancer types .

4. Case Studies

Several case studies highlight the clinical relevance of this compound:

- A case involving a patient with recurrent ovarian cancer treated with P8-D6 showed significant tumor reduction and improved overall survival rates compared to previous therapies.

- Another study on lung cancer patients indicated that inhaled formulations of topotecan led to better patient outcomes than traditional intravenous methods.

5. Conclusion

This compound represents a promising advancement in the treatment of various cancers due to its potent biological activity as a topoisomerase I inhibitor. Its enhanced efficacy in preclinical models suggests potential for improved clinical outcomes, particularly when delivered via inhalation or in combination with other therapies.

Q & A

Basic Research Questions

Q. What is the role of Topotecan-d6 in analytical chemistry, and how does it differ from non-deuterated Topotecan?

this compound, a deuterium-labeled analog of Topotecan, serves as an internal standard for precise quantification in mass spectrometry (MS)-based assays. Its isotopic labeling minimizes interference with the analyte signal, improving accuracy in pharmacokinetic or metabolic studies. Unlike non-deuterated Topotecan, the deuterated form exhibits nearly identical chromatographic behavior but distinct mass-to-charge ratios, enabling reliable calibration curves and reducing matrix effects .

Q. What methodological steps ensure the synthesis and characterization of high-purity this compound for research use?

Synthesis involves deuterium incorporation at six specific hydrogen sites, typically via catalytic exchange or custom organic synthesis. Characterization requires:

- Nuclear Magnetic Resonance (NMR) to confirm deuterium placement and isotopic purity (>98%).

- High-Performance Liquid Chromatography (HPLC) to validate retention time alignment with non-deuterated Topotecan.

- High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks and isotopic distribution patterns. Rigorous validation against reference standards is critical to ensure batch-to-batch consistency .

Advanced Research Questions

Q. How can researchers optimize experimental designs to account for deuterium isotope effects in this compound studies?

Although deuterium labeling minimizes metabolic interference, isotope effects (e.g., altered reaction rates in enzyme binding) must be evaluated. Strategies include:

- Comparative kinetic assays to measure differences in this compound and Topotecan interactions with Topoisomerase I.

- Stability studies under physiological conditions (pH, temperature) to assess deuterium retention.

- Cross-validation using orthogonal techniques (e.g., fluorescence polarization vs. MS) to confirm data reproducibility .

Q. What are the primary sources of variability in this compound quantification across LC-MS/MS platforms, and how can they be mitigated?

Variability arises from:

- Ion suppression/enhancement caused by biological matrix components.

- Column aging leading to shifts in retention time.

- Instrument calibration drift affecting sensitivity. Mitigation involves:

- Matrix-matched calibration standards to normalize ion suppression.

- Internal standard bracketing (running this compound before/after analyte batches) to correct for instrument drift.

- Inter-laboratory reproducibility studies to harmonize protocols .

Q. How should researchers address contradictions in reported pharmacokinetic parameters of this compound across preclinical models?

Discrepancies often stem from differences in:

- Animal models (e.g., murine vs. primate metabolic rates).

- Sampling protocols (e.g., timing of plasma collection post-administration).

- Data normalization methods (e.g., correction for hematocrit levels). Resolution requires:

- Meta-analysis of existing studies to identify confounding variables.

- Standardized reporting of experimental conditions (e.g., dosing regimens, sample preparation).

- Mechanistic modeling to isolate species-specific metabolic pathways .

Q. What gaps exist in the literature regarding this compound’s application in drug-resistance studies, and how can they be systematically addressed?

Current gaps include:

- Limited data on this compound’s utility in multidrug-resistant (MDR) cancer cell lines.

- Inconsistent reporting of isotopic purity thresholds required for reliable MDR studies. Methodological improvements involve:

- Dose-response assays comparing this compound efficacy in parental vs. MDR cell lines.

- Cross-disciplinary collaboration with analytical chemists to establish purity benchmarks.

- Longitudinal studies tracking resistance development in xenograft models .

Q. Methodological Guidance

Q. What frameworks (e.g., PICO, FINER) are most suitable for formulating research questions about this compound’s mechanistic interactions?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) are ideal for prioritizing studies on this compound’s:

- Novelty : Investigating understudied applications (e.g., combination therapies).

- Feasibility : Aligning isotopic synthesis complexity with available resources. The PICO framework (Population, Intervention, Comparison, Outcome) applies to comparative studies, such as:

- Population : In vitro vs. in vivo models.

- Intervention : this compound dosing regimens.

- Comparison : Non-deuterated Topotecan.

- Outcome : Quantification accuracy or therapeutic efficacy .

Q. How can researchers integrate this compound data into systematic reviews while minimizing bias?

- PRISMA guidelines : Document search strategies (databases, keywords) and inclusion/exclusion criteria.

- Risk-of-bias assessment : Evaluate studies for isotopic purity validation and instrument calibration details.

- Data harmonization : Convert disparate metrics (e.g., ng/mL vs. nM) using molecular weight adjustments. Tools like ROBIS (Risk Of Bias In Systematic reviews) ensure transparency in quality appraisal .

Properties

IUPAC Name |

(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFGDBYHRUNTLO-DPZAMXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649450 | |

| Record name | (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044904-10-0 | |

| Record name | (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.